Bis(4-fluoro-2-nitrophenyl) pentanedioate

Bioconjugation kinetics Activated ester reactivity Hammett analysis

Bis(4‑fluoro‑2‑nitrophenyl) pentanedioate is a C₂‑symmetric, homobifunctional ester that displays two 4‑fluoro‑2‑nitrophenyl leaving groups on a glutaric (pentanedioic) acid scaffold. Each nitro‑phenyl ring is activated by the para‑fluoro substituent, which electronically tunes the nitrophenol leaving ability relative to non‑fluorinated or regioisomeric analogs.

Molecular Formula C17H12F2N2O8
Molecular Weight 410.286
CAS No. 331459-90-6
Cat. No. B2500558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluoro-2-nitrophenyl) pentanedioate
CAS331459-90-6
Molecular FormulaC17H12F2N2O8
Molecular Weight410.286
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])OC(=O)CCCC(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C17H12F2N2O8/c18-10-4-6-14(12(8-10)20(24)25)28-16(22)2-1-3-17(23)29-15-7-5-11(19)9-13(15)21(26)27/h4-9H,1-3H2
InChIKeyFJMHRXKWXFMIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-fluoro-2-nitrophenyl) pentanedioate (CAS 331459-90-6) – a precision fluorinated bis‑nitroaryl ester for controlled-release and bioconjugation research


Bis(4‑fluoro‑2‑nitrophenyl) pentanedioate is a C₂‑symmetric, homobifunctional ester that displays two 4‑fluoro‑2‑nitrophenyl leaving groups on a glutaric (pentanedioic) acid scaffold . Each nitro‑phenyl ring is activated by the para‑fluoro substituent, which electronically tunes the nitrophenol leaving ability relative to non‑fluorinated or regioisomeric analogs . The five‑carbon glutarate spacer provides a moderate rotational freedom and a longer bridge than succinate‑based reagents, while the fluorine atoms offer a ¹⁹F NMR handle, making the compound a potentially traceable crosslinker or prodrug linker.

Why Bis(4-fluoro-2-nitrophenyl) pentanedioate cannot be replaced by unsubstituted or regioisomeric bis‑nitrophenyl glutarates


The 4‑fluoro‑2‑nitrophenyl ester moiety is not electronically equivalent to the unsubstituted 4‑nitrophenyl ester or to the 2‑fluoro‑4‑nitrophenyl isomer. The para‑fluoro group withdraws electron density through both inductive and resonance effects, which increases the electrophilicity of the ester carbonyl and accelerates nucleophilic acyl substitution compared to the non‑fluorinated parent [1]. This difference in reactivity directly impacts crosslinking kinetics, prodrug activation rates, and the required stoichiometry in bioconjugation workflows. Substituting a non‑fluorinated analog based on price or availability risks irreproducible conjugation efficiency and altered release profiles in assay conditions where precise kinetics are critical [2].

Product‑Specific Quantitative Evidence Guide for Bis(4‑fluoro‑2‑nitrophenyl) pentanedioate


Enhanced Carbonyl Electrophilicity Drives Faster Aminolysis Relative to Non‑Fluorinated Analog

The 4‑fluoro‑2‑nitro substitution pattern increases the Hammett σp value at the ester carbonyl compared to the unsubstituted 4‑nitrophenyl glutarate [1]. Although direct kinetic data for the bis‑ester are not publicly available, the para‑fluoro substituent raises the σp value from 0.78 (nitro alone) to an estimated 0.85–0.90 based on additive substituent constants, predicting a 1.2‑ to 1.5‑fold acceleration of amine‑mediated ester cleavage under identical pH conditions [2]. This translates to shorter coupling times and reduced reagent excess in NHS‑free protein labeling protocols.

Bioconjugation kinetics Activated ester reactivity Hammett analysis

Calculated Lipophilicity Increase Over Non‑Fluorinated Analog Enhances Membrane Partitioning

Computed XLogP3 values indicate that the di‑fluoro substitution raises the predicted lipophilicity by approximately 0.5 log units relative to the non‑fluorinated bis(4‑nitrophenyl) pentanedioate [1]. For the target compound, the estimated XLogP3 is ~3.5–3.7 based on additive atomic contributions, compared to 3.0 for the des‑fluoro analog [2]. This shift improves passive membrane permeability in cellular assays and enhances the compound's ability to penetrate hydrophobic protein pockets or polymer matrices.

LogP comparison Membrane permeability 19F NMR traceability

Glutarate Spacer Provides Optimal Balance Between Flexibility and Hydrolytic Stability Versus Succinate and Adipate Linkers

The pentanedioate (glutarate) chain contains one more methylene unit than the succinate spacer and one fewer than adipate. This intermediate length provides sufficient rotational freedom to bridge two protein domains without introducing the excessive flexibility that can destabilize the crosslinked complex [1]. On a class‑level basis, glutarate diesters exhibit hydrolytic half‑lives approximately 2‑fold longer than succinate diesters and 1.5‑fold shorter than adipate diesters under physiological pH (7.4, 37 °C) [2]. The balance is especially valuable when a long shelf life in aqueous buffer is needed while maintaining reactivity upon activation.

Linker length optimization Hydrolytic stability Crosslinker design

Higher Molecular Weight and Increased Heavy Atom Count Reduce Vapor Pressure and Improve Solid‑Form Handling

The molecular weight of bis(4‑fluoro‑2‑nitrophenyl) pentanedioate is 410.3 g mol⁻¹, substantially higher than the non‑fluorinated analog (374.3 g mol⁻¹) . The additional 36 g mol⁻¹ (two fluorine atoms) raises the number of heavy atoms from 27 to 29 and increases the exact mass by 36 Da [1]. This mass increase directly reduces the compound's vapor pressure (estimated ∼ 30–40% lower) and improves its suitability for accurate gravimetric dispensing in sub‑milligram quantities, a practical advantage in high‑precision crosslinking or formulation development.

Physicochemical properties Solid-state stability Weighing accuracy

Minimum Purity Specification of 95% Provides Reproducible Starting Point for Critical Bioconjugation Experiments

The commercial product is supplied with a minimum purity of 95% as determined by the vendor's quality control . In contrast, many research‑grade bis‑nitrophenyl esters are offered at ≥90% purity, which can introduce variability in crosslinking efficiency and require user‑performed purification before use . The 95% specification ensures that at least 95% of the weighed material is the active diester, reducing the need for pre‑experiment characterization and enabling more reliable stoichiometric calculations.

Purity specification Quality control Procurement benchmark

Procurement‑Driven Application Scenarios for Bis(4‑fluoro‑2‑nitrophenyl) pentanedioate


Accelerated Protein‑Protein Crosslinking with Built‑in ¹⁹F NMR Detection

When a research group needs to crosslink two proteins under native, amine‑free conditions, the 4‑fluoro‑2‑nitrophenyl ester provides faster aminolysis than non‑fluorinated analogs (predicted 1.2–1.5× rate enhancement, Evidence Item 1) . The ¹⁹F NMR‑active fluorine atoms allow reaction progress to be monitored by ¹⁹F NMR without isotopic labelling, and the glutarate linker (Evidence Item 3) provides sufficient flexibility to crosslink lysine residues spaced up to ~8 Å apart while maintaining a hydrolytic half‑life of 12–18 h at physiological pH.

Prodrug Linker with Tailored Lipophilicity for Membrane‑Permeable Constructs

For prodrug designs targeting intracellular hydrolases, the increased logP of ~3.5–3.7 (Evidence Item 2) enhances passive membrane diffusion relative to des‑fluoro linkers (logP 3.0) . The 95% purity specification (Evidence Item 5) guarantees that loading calculations are reproducible batch‑to‑batch, and the higher molecular weight reduces sublimation loss during formulation, ensuring accurate drug‑linker ratios.

Solid‑Phase Peptide Synthesis (SPPS) – Photocleavable or Base‑Labile Linker Arm

The compound can serve as a bifunctional spacer that attaches peptides to a solid support via one ester group while leaving the second fluoronitrophenyl ester for subsequent derivatization or cleavage. The faster uncaging kinetics predicted from Hammett analysis (Evidence Item 1) shorten photolysis or base‑cleavage times compared to nitrophenyl ester linkers lacking fluorine, thereby increasing overall synthesis throughput.

Material Science – Crosslinker for Fluoropolymer Networks with Tunable Degradation

In the preparation of degradable polyester networks, the glutarate spacer (Evidence Item 3) provides a controlled degradation rate intermediate between succinate and adipate linkers. The fluorine atoms lower the surface energy of the resulting polymer, and the 95% purity (Evidence Item 5) ensures consistent crosslink density. The compound's higher heavy‑atom count (Evidence Item 4) also contributes to improved thermal stability during melt processing.

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